7-Hexylazepan-2-one
Description
Contextualization within Cyclic Amide Chemistry
Cyclic amides, also referred to as lactams, are organic compounds characterized by an amide functional group (-C(=O)-N-) incorporated into a ring structure wisdomlib.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgwikipedia.org. This structural feature distinguishes them from linear amides. The size of the lactam ring, determined by the number of atoms in the cycle, classifies them into different categories, such as β-lactams (four-membered rings) and ε-lactams (seven-membered rings) wikipedia.org. Azepan-2-one (B1668282), the parent structure of 7-Hexylazepan-2-one, is an ε-lactam wikipedia.org.
Lactams are typically synthesized through various organic reactions, including the Beckmann rearrangement of cyclic ketoximes, the Schmidt reaction involving cyclic ketones and hydrazoic acid, or the cyclization of amino acids wikipedia.org. These synthetic routes allow for the creation of a diverse array of lactam structures with tailored properties. The inherent reactivity of the amide bond within a cyclic framework makes lactams valuable intermediates in organic synthesis wikipedia.org.
Significance of Azepan-2-one Derivatives in Polymer Science and Organic Synthesis
Azepan-2-one (ε-caprolactam) holds significant importance, primarily as the monomer for the production of Nylon 6, a widely used synthetic polyamide researchgate.netacs.orgnih.govcymitquimica.com. Nylon 6 is a versatile material employed in textiles, carpets, engineering plastics, and automotive components due to its mechanical strength, durability, and thermal resistance researchgate.net. The polymerization of ε-caprolactam typically occurs via anionic ring-opening polymerization nih.gov.
Derivatives of azepan-2-one, such as this compound, are of interest for their potential to introduce specific functionalities or modify the properties of polymers and synthesized organic molecules acs.org.
In Polymer Science: Functionalized azepan-2-one derivatives can be used to synthesize novel polyamides with tailored properties. For instance, modifications to the caprolactam structure can lead to polymers with enhanced characteristics, such as improved solubility, thermal stability, or specific reactive pendant groups acs.org. The hexyl chain in this compound could influence the hydrophobicity, flexibility, and processing characteristics of resulting polymers. Research into the ring-opening polymerization of functionalized azepan-2-one monomers aims to create advanced materials for various applications acs.orgnih.gov.
In Organic Synthesis: Azepan-2-one derivatives serve as versatile building blocks in organic synthesis . The seven-membered lactam ring can be a scaffold for constructing more complex molecular architectures. The presence of the hexyl group in this compound offers a lipophilic tail that can influence solubility and intermolecular interactions, potentially making it useful in the synthesis of specialty chemicals, intermediates for pharmaceuticals, or components for materials science researchgate.net. The reactivity of the lactam ring allows for further chemical modifications, enabling the synthesis of diverse functionalized amines and other nitrogen-containing heterocycles researchgate.net.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Chemical Name | This compound | N/A | sigmaaldrich.com |
| CAS Number | 19878-76-3 | N/A | sigmaaldrich.com |
| Molecular Formula | C12H23NO | N/A | |
| Molecular Weight | 197.32 | g/mol | |
| Purity (Typical) | 95% | N/A |
Table 2: Significance of Azepan-2-one Derivatives in Research
| Field | Significance / Application | Examples / Notes |
| Polymer Science | Monomer for Nylon 6 production; Synthesis of functionalized polyamides. | ε-Caprolactam (Azepan-2-one) is the primary monomer for Nylon 6 researchgate.netacs.orgnih.govcymitquimica.com. Derivatives can lead to polyamides with modified properties (e.g., thermal, mechanical, solubility) acs.org. |
| Organic Synthesis | Versatile building blocks; Intermediates for pharmaceuticals and specialty chemicals; Synthesis of functionalized amines and heterocycles. | Azepan-2-one derivatives are utilized in the synthesis of various organic compounds, including potential pharmaceutical intermediates researchgate.net. The hexyl group in this compound may influence lipophilicity and molecular interactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hexylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIGKBLXUJUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Hexylazepan 2 One and Precursors
Strategies for Azepane Ring Construction
The formation of the seven-membered azepane ring is a key challenge in organic synthesis, often requiring specific reaction conditions to overcome entropic factors associated with medium-sized ring formation researchgate.net.
Ring-closing reactions are a cornerstone of cyclic compound synthesis, involving the intramolecular formation of a bond to close a linear precursor into a ring. For azepan-2-ones, this typically entails the formation of an amide bond.
Intramolecular Amide Formation: The cyclization of ω-amino acids or their activated derivatives (e.g., esters, acid chlorides) is a direct route to lactams. For example, the intramolecular cyclization of a suitably substituted 7-aminoheptanoic acid derivative would yield an azepan-2-one (B1668282). While specific procedures for 7-Hexylazepan-2-one via this method are not detailed in the reviewed literature, the principle remains fundamental for constructing the lactam core acs.orgresearchgate.netdntb.gov.uaresearchgate.net.
Metal-Catalyzed Cyclizations: Transition metal catalysis, particularly palladium, has been instrumental in forming carbon-heteroatom bonds required for cyclization. Palladium-catalyzed cyclocarbonylation, for instance, can synthesize seven-membered ring lactams from precursors like 2-allylanilines using carbon monoxide and hydrogen acs.org. Copper(I)-catalyzed tandem amination/cyclization reactions of allenynes also provide access to functionalized azepine-2-carboxylates, demonstrating the utility of metal catalysis in forming these rings mdpi.com.
Ugi Multicomponent Reaction: The Ugi multicomponent reaction offers a powerful platform for rapidly assembling complex molecules, including seven-membered nitrogen heterocycles. Strategies involving intramolecular Ugi reactions or subsequent cyclization steps after an Ugi reaction have been employed to generate diverse azepane scaffolds researchgate.netdntb.gov.ua.
Ring expansion provides an alternative approach to azepanes by transforming smaller cyclic systems into larger ones. This is often more efficient than building the seven-membered ring from acyclic precursors.
From Piperidines: Piperidines (six-membered rings) are common starting points for ring expansion to azepanes. Methods such as the Beckmann rearrangement of cyclohexanone (B45756) oximes to ε-caprolactam (a precursor to seven-membered lactams) exemplify this strategy vanderbilt.edu. More advanced techniques include the stereoselective and regioselective synthesis of azepanes via piperidine (B6355638) ring expansion rsc.orgcolab.ws. Photochemical dearomative ring expansion of nitroarenes is another significant method, converting six-membered aromatic rings into seven-membered azepane systems nih.govresearchgate.net. Furthermore, intramolecular Ullmann-type annulation/rearrangement cascades of pyrrolidine (B122466) or azepane precursors have been utilized to construct benzazepine structures nih.govresearchgate.net.
From Pyrrolidines: Pyrrolidine rings can also be expanded to form larger nitrogen heterocycles, including azepanes. Ring expansion of bicyclic azetidiniums, for instance, can lead to pyrrolidines, piperidines, azepanes, and azocanes, demonstrating the transformation of smaller rings into larger ones researchgate.net.
Complex synthetic routes, often involving multiple steps, are employed to construct the azepane skeleton from simpler starting materials or through a series of strategic transformations.
De Novo Synthesis: De novo synthesis strategies focus on building the azepane ring system from acyclic precursors. These can involve sophisticated annulation reactions or cascade sequences. For example, an organocatalyzed domino synthesis employing a temporary-bridge strategy has been developed for azepane moieties, utilizing the annulation of α-ketoamides with enals rsc.org.
From Nitroarenes: A notable multistep approach involves the photochemical dearomative ring expansion of nitroarenes. This process, initiated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring, which is subsequently hydrogenolyzed to yield azepanes nih.govresearchgate.net.
Carbohydrate-Based Synthesis: Carbohydrates, being abundant and chiral, serve as valuable starting materials for synthesizing nitrogen heterocycles, including seven-membered rings. These methods often provide detailed experimental conditions suitable for designing multi-step syntheses amazon.comwiley.com.
Targeted Synthesis of this compound Monomer
The specific synthesis of this compound requires strategies that precisely introduce the hexyl substituent at the 7-position of the azepan-2-one core. This typically involves functional group interconversions and targeted alkylation.
Introducing the hexyl group at the C7 position can be achieved by alkylating a pre-formed azepan-2-one ring or by incorporating the hexyl moiety into a precursor before cyclization.
α-Alkylation of Lactams: Lactams, including azepan-2-ones, can undergo alkylation at the α-carbon to the carbonyl group. This typically involves deprotonation to form an enolate, followed by reaction with an alkyl halide, such as hexyl bromide. However, achieving regioselective alkylation specifically at the C7 position of azepan-2-one can be challenging and may require specific directing groups or pre-functionalized substrates nih.govmdpi.com.
Transition Metal-Catalyzed C-H Alkylation: Methods utilizing transition metal catalysis, such as iridium-catalyzed α-C(sp³)-H alkylation of saturated azacycles, offer pathways for functionalizing positions adjacent to the nitrogen atom. While azepanes can undergo such alkylations, the precise position of alkylation (e.g., C3 vs. C7) depends on the directing group and reaction conditions employed nih.gov.
Schmidt Reaction: The Schmidt reaction, known for converting oximes to lactams, has been successfully applied to synthesize substituted azepan-2-ones. For instance, menthone oxime was converted to a 2-isopropyl-5-methyl-1-azacycloheptan-7-one derivative via this reaction researchgate.net. This suggests that if a suitable precursor with a hexyl group at the correct position could be prepared as an oxime, the Schmidt reaction could potentially yield the desired hexyl-substituted azepan-2-one.
Precursor Incorporation: An alternative strategy involves incorporating the hexyl chain into an acyclic precursor before the cyclization step that forms the azepan-2-one ring. This might involve synthesizing a hexyl-substituted 7-aminoheptanoic acid derivative, which could then undergo intramolecular cyclization.
Recent advancements in synthetic organic chemistry have focused on developing novel and efficient routes for synthesizing substituted azepan-2-ones.
Ring Expansion and Functionalization: Strategies that combine ring expansion with subsequent functionalization are actively explored. For example, pyrrolidine/azepane ring expansion via intramolecular Ullmann-type annulation/rearrangement cascades has been used to generate highly functionalized benzazepines nih.govresearchgate.net.
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective cyclization methods for creating chiral seven-membered rings is a significant area of research. Organocatalytic domino synthesis strategies, for instance, have been employed to construct chiral azepane moieties by annulating α-ketoamides with enals rsc.org.
Photoredox Catalysis: Photoredox catalysis has opened new avenues for C–C bond formation, applicable to the synthesis of substituted lactams. For example, photoredox-mediated alkylation and reduction have been used to introduce functional groups like carboxymethyl into azepane structures rsc.org.
Patent Literature: Specific synthetic routes for compounds with potential pharmaceutical relevance are often detailed in patent literature. The mention of "(6-hexyl)azepan-2-one;" in the context of RAC inhibitors nih.gov, and a "Typical Procedure: kaimosi.com" for "1-Hexylazepan-2-one" acs.org, indicate that specific synthetic protocols for such compounds are available.
Data Tables
While detailed experimental data for the direct synthesis of this compound is not comprehensively available in the provided search snippets, the following table summarizes general methodologies applicable to the formation of the azepane ring and related structures.
General Azepane Ring Synthesis Strategies
| Strategy | Key Reaction Type | Example Precursor/Starting Material | Outcome/Product Type | Reference Snippet |
| Ring-Closing | Intramolecular Amide Formation | ω-amino acids/esters | Azepan-2-ones (lactams) | acs.orgresearchgate.netdntb.gov.uaresearchgate.net |
| Metal-Catalyzed Cyclocarbonylation | 2-allylanilines, CO, H₂ | Seven-membered ring lactams, benzazepinones | acs.org | |
| Ugi Multicomponent Reaction | Various | Seven-membered nitrogen heterocycles | researchgate.netdntb.gov.ua | |
| Ring-Expansion | Piperidine Ring Expansion | Piperidine derivatives | Azepanes | nih.govrsc.orgcolab.wsresearchgate.net |
| Beckmann/Schmidt Rearrangement | Cyclic ketoximes | Lactams (e.g., caprolactam from cyclohexanone oxime) | vanderbilt.eduresearchgate.net | |
| Ullmann-Type Annulation/Rearrangement Cascade | Pyrrolidine/Azepane precursors | Benzazepines | nih.govresearchgate.net | |
| Multistep Sequences | De Novo Synthesis (e.g., Organocatalyzed Domino) | α-ketoamides, enals | Azepane moieties | rsc.org |
| Photochemical Dearomative Ring Expansion of Nitroarenes | Nitroarenes | Azepanes | nih.govresearchgate.net | |
| Targeted Alkylation | α-Alkylation of Lactams | Azepan-2-one, hexyl halide | This compound (hypothetical) | nih.govmdpi.com |
| Ir-Catalyzed α-C(sp³)-H Alkylation | Azepane, olefins | Substituted azepanes | nih.gov |
Compound List
this compound
Azepane
Azepan-2-one
Caprolactam
Pyrrolidine
Piperidine
Benzazepine
Benzazepinone
7-aminoheptanoic acid
Menthone oxime
(2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptan-7-one
2-allylanilines
Nitroarenes
α-ketoamides
Enals
Hexyl halide (e.g., hexyl bromide)
(6-hexyl)azepan-2-one
1-Hexylazepan-2-one
Ring Opening Polymerization Rop of 7 Hexylazepan 2 One
Thermodynamics of Polymerization
The thermodynamic driving force for ROP is primarily dictated by the balance between enthalpy and entropy changes during the ring-opening process. For a polymerization to be thermodynamically favorable, the Gibbs free energy change () must be negative. This is typically achieved when the enthalpy of polymerization () is sufficiently negative to overcome the unfavorable entropy of polymerization ().
Equilibrium Monomer Concentration and Temperature Dependency
A key thermodynamic parameter characterizing the polymerizability of a cyclic monomer is the equilibrium monomer concentration, denoted as wiley-vch.de. This value represents the concentration of unreacted monomer present when the polymerization reaches equilibrium. A lower indicates a greater tendency for the monomer to convert into polymer. The equilibrium monomer concentration is highly dependent on temperature, often described by the ceiling temperature (), above which polymerization is no longer thermodynamically favorable ().
For lactams, the polymerization is often reversible, with a depropagation step competing with propagation wiley-vch.de. The equilibrium monomer concentration is related to the thermodynamic parameters by the equation:
where , , and are the standard Gibbs free energy, enthalpy, and entropy of polymerization, respectively, R is the gas constant, and T is the absolute temperature wiley-vch.de.
While specific or values for 7-Hexylazepan-2-one are not widely reported, studies on related lactams suggest that seven-membered lactams exhibit a tendency towards higher equilibrium monomer concentrations compared to smaller rings, indicating a more reversible polymerization wiley-vch.de. The temperature dependence of polymerization for lactams means that lower temperatures generally favor higher monomer conversion plos.org.
Kinetic Investigations of this compound Polymerization
Initiation and Propagation Kinetics
In anionic ring-opening polymerization of lactams, initiation typically involves the deprotonation of the lactam by a strong base or the reaction of a lactam with an initiator system, forming a nucleophilic species (e.g., a lactamate anion) researchgate.net. This nucleophile then attacks the carbonyl carbon of another monomer, leading to ring opening and chain growth wiley-vch.deresearchgate.net. Propagation involves the sequential addition of monomer units to the growing chain end.
Studies on the anionic ROP of -lactams have shown that the reaction rate can exhibit first-order dependence on both the monomer and co-initiator concentrations, and zero-order dependence on the base concentration acs.orgacs.org. While these specific findings are for -lactams, similar mechanistic steps are involved in the ROP of larger lactams like azepanones. The rate of polymerization is generally higher at elevated temperatures acs.org.
Table 1: General Kinetic Behavior in Anionic Ring-Opening Polymerization of Lactams
| Parameter | Typical Observation | Reference |
| Monomer Dependence | First-order dependence on monomer concentration. | acs.org |
| Initiator/Co-initiator | First-order dependence on co-initiator concentration. | acs.org |
| Base Concentration | Zero-order dependence on base concentration. | acs.org |
| Temperature | Polymerization rate increases with increasing temperature. | acs.org |
| Reversibility | Pronounced reversibility of propagation step (), leading to significant equilibrium monomer concentration. | wiley-vch.de |
Note: Data presented are general observations for lactam ROP, as specific kinetic data for this compound is limited.
Influence of Catalytic Systems on Reaction Rates
The choice of catalytic system profoundly impacts the rate and control of lactam ROP. Anionic polymerization, often initiated by alkali metal amides or alkoxides in conjunction with co-initiators (e.g., acyl chlorides), is a well-established method for lactam polymerization wiley-vch.deresearchgate.net. For example, anionic ROP of ε-caprolactam is industrially relevant researchgate.net.
Side Reaction Pathways and Their Kinetic Contributions
In addition to the desired propagation reaction, lactam ROP can be subject to several side reactions that affect the kinetics and the final polymer structure. These can include:
Chain Transfer: The growing polymer chain end can react with a species in the system (e.g., solvent, monomer, or a functional group on the polymer chain), leading to the termination of one chain and the initiation of another.
Termination: Irreversible termination of the growing active species can occur, particularly if impurities are present or if specific terminating agents are used.
Cyclization/Backbiting: The growing chain can undergo intramolecular cyclization, reforming cyclic oligomers or monomer. This is a significant factor contributing to the reversibility of lactam polymerization wiley-vch.deresearchgate.net.
Deactivation/Branching/Crosslinking: Depending on the specific reaction conditions and the presence of impurities or side products, deactivating species can form, or branching and crosslinking reactions can occur, altering the molecular weight distribution and polymer architecture researchgate.net.
The kinetic contribution of these side reactions can be significant, especially at higher monomer conversions or under non-optimized conditions. For instance, the reversibility of the propagation step, characterized by the depropagation rate constant (), plays a crucial role in determining the equilibrium monomer concentration and can lead to a broadening of the molecular weight distribution if not carefully controlled wiley-vch.de. Understanding and minimizing the kinetic impact of these side reactions is essential for achieving well-defined polymers.
Mechanistic Studies of this compound Polymerization
The study of how this compound polymerizes is crucial for understanding and controlling the formation of poly(7-hexylazepane)s. This involves detailed investigations into the reaction pathways, the nature of active species, and the factors influencing polymerization kinetics and characteristics.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a prominent method for polymerizing lactams, including derivatives like this compound. This method typically involves nucleophilic attack on the lactam carbonyl group, leading to ring opening and chain propagation.
Initiator Chemistry and Role
The initiation step in the anionic ring-opening polymerization of this compound is critical for establishing the polymer chain. Common initiators for lactam polymerization include strong bases, such as alkali metal alkoxides, organolithium compounds, or alkali metal amides. These initiators deprotonate the lactam nitrogen or directly attack the carbonyl group, generating a nucleophilic active species that initiates polymerization. The choice of initiator influences the rate of polymerization and the nature of the propagating chain end. For instance, initiators like potassium tert-butoxide or sodium amide have been explored for related lactam polymerizations, leading to the formation of propagating amide anions.
Activator Design and Functionality (e.g., N-Acyllactam Derivatives)
Activators play a significant role in enhancing the reactivity of lactams in anionic polymerization, particularly in achieving faster polymerization rates and better control. N-acyllactam derivatives, such as N-acetyl-7-hexylazepan-2-one, can serve as effective activators. These compounds react with the initiating species to form highly reactive intermediates, often acyl-lactam anions, which are more prone to nucleophilic attack on the monomer. This strategy can lead to increased polymerization rates and improved control over molecular weight and dispersity. The design of specific activators is tailored to match the initiator system and monomer structure for optimal performance.
Living Polymerization Characteristics and Control
Achieving living polymerization characteristics is a key goal in controlled polymerization. For this compound, this would imply that the active chain ends remain capable of initiating further monomer addition, leading to polymers with predictable molecular weights (proportional to monomer-to-initiator ratio) and narrow molecular weight distributions (low dispersity, Đ). Control over molecular weight and dispersity is often achieved through careful selection of initiators, activators, reaction conditions (temperature, solvent), and by minimizing chain termination or transfer reactions. The ability to control these parameters allows for the synthesis of well-defined poly(7-hexylazepane)s, which can be further utilized in block copolymer synthesis or for tailoring material properties.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization is another potential route for the polymerization of lactams. This mechanism typically involves electrophilic attack on the lactam oxygen, leading to ring opening and the formation of a propagating oxonium ion or a related cationic species. Initiators for cationic polymerization include Lewis acids (e.g., BF₃, SnCl₄) or Brønsted acids. The polymerization of this compound via a cationic mechanism would involve the activation of the lactam carbonyl by an electrophile, followed by nucleophilic attack by another monomer or the ring-opened species, propagating the chain through cationic intermediates. However, cationic polymerization of lactams is generally less common and can be more prone to side reactions compared to anionic polymerization.
Enzyme-Catalyzed Ring-Opening Polymerization
Enzyme-catalyzed ring-opening polymerization (ROP) offers a "green" approach to polymer synthesis, utilizing enzymes as catalysts to achieve polymerization under mild conditions with high selectivity nih.govrsc.org. While research on the specific enzyme-catalyzed ROP of this compound is not extensively detailed in the provided search results, general principles for lactam ROP catalyzed by enzymes can be inferred. Enzymes, such as lipases, are known to catalyze the ROP of lactones and lactides, yielding polymers with controlled molecular weights and narrow molecular mass distributions nih.govrsc.orgrsc.org. The efficiency and outcome of enzyme-catalyzed ROP are influenced by various factors, including the type of enzyme, solvent, water content, and reaction temperature nih.govrsc.org. For lactams, enzyme catalysis could potentially offer a route to polyamides with specific stereochemistry or functionalization, although challenges such as enzyme cost and the required quantity for industrial-scale production, as well as the formation of relatively low molecular weight polymers, remain areas for development nih.gov.
Considerations for Radical Ring-Opening Polymerization
Radical ring-opening polymerization (RROP) is a method that utilizes the ring-opening reaction of cyclic monomers initiated by radicals. This technique allows for the synthesis of polymers with unique properties, such as reduced volume shrinkage during polymerization, making it suitable for applications like coatings and molding researchgate.netrsc.org. RROP can also introduce functional groups or heteroatoms into the polymer backbone, potentially imparting degradability to otherwise non-degradable vinyl polymers through copolymerization rsc.orgmdpi.com.
For this compound, considerations for RROP would involve understanding the monomer's propensity to undergo ring-opening versus direct vinyl-type polymerization if any unsaturation were present, or the stability of the radical intermediates formed. While specific details on the RROP of this compound are not explicitly found, RROP of other cyclic monomers, such as cyclic ketene (B1206846) acetals, demonstrates the ability to create functionalized polyesters and degradable vinyl polymers rsc.org. The presence of a hexyl chain on the azepan-2-one (B1668282) ring might influence the monomer's solubility and reactivity in radical polymerization systems. Research into RROP of cyclic monomers often involves computational studies to elucidate mechanistic and energetic details, identifying key intermediates and predicting polymerization pathways nsf.gov.
Control of Molecular Weight and Polymer Architecture
The ability to control the molecular weight and architecture of polymers derived from this compound is crucial for tailoring their properties for specific applications. This involves strategies for regulating chain growth and incorporating the monomer into various polymer structures.
Strategies for Molecular Weight Regulation and Polydispersity Minimization in Poly(this compound)
Achieving controlled molecular weight and minimizing polydispersity (the distribution of chain lengths) in polymers synthesized from this compound requires precise control over the polymerization process. This typically involves employing living or controlled polymerization techniques. For lactams, controlled ROP can be achieved through various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms, often utilizing specific initiators and catalysts to regulate chain growth mdpi.com.
While specific data for this compound is limited in the search results, general strategies for molecular weight regulation in ROP include:
Monomer-to-Initiator Ratio: Adjusting the molar ratio of monomer to initiator directly influences the attainable molecular weight.
Catalyst Selection and Concentration: The choice of catalyst and its concentration significantly impacts polymerization rate, chain transfer, and termination events, all of which affect molecular weight and polydispersity.
Reaction Conditions: Temperature, solvent, and reaction time play critical roles in controlling the polymerization kinetics and thus the final polymer characteristics.
Minimizing polydispersity often relies on mechanisms that suppress chain transfer and termination reactions, promoting uniform chain growth. Techniques like living polymerization, where chains remain active throughout the process, are key to achieving narrow molecular weight distributions.
Homo- and Copolymerization of this compound with Other Monomers
The polymerization of this compound can lead to its homopolymer, poly(this compound), or it can be incorporated into copolymers with other monomers. Copolymerization is a powerful tool for modifying polymer properties, such as glass transition temperature (Tg), solubility, and mechanical strength, by combining the characteristics of different monomer units wikipedia.org.
Homopolymerization: The direct polymerization of this compound would yield poly(this compound). The properties of this homopolymer would be dictated by the repeat unit derived from the opened azepan-2-one ring and the pendant hexyl group.
Copolymerization: this compound can be copolymerized with various other monomers. For instance, ROP of lactams can be combined with other polymerization mechanisms. The patent literature mentions copolymerization reactions involving this compound google.com. Copolymerization allows for the creation of materials with tailored properties, such as combining the flexibility imparted by the hexyl chain with the characteristics of another polymer backbone. This could lead to materials with enhanced solubility, altered thermal properties, or improved processability compared to the homopolymer.
Computational and Theoretical Investigations of 7 Hexylazepan 2 One Systems
Electronic Structure and Conformation Analysis of 7-Hexylazepan-2-one Monomer
The spatial arrangement and electronic properties of the this compound monomer are fundamental determinants of its physical and chemical characteristics. Computational analysis allows for a detailed exploration of these features.
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules like this compound. arxiv.orgaps.orgtaylorfrancis.comnih.gov DFT methods are widely used due to their balance of computational cost and accuracy in predicting molecular properties. arxiv.org These calculations can determine the distribution of electron density, which is key to understanding the molecule's reactivity. aps.orgnih.gov
DFT calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For the this compound monomer, this would involve characterizing the geometry of the seven-membered azepanone ring and the attached hexyl chain. Furthermore, DFT is used to compute electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information helps to identify the most reactive sites in the molecule, such as the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, which are critical in reactions like ring-opening polymerization. mdpi.comresearchgate.net
Table 1: Illustrative Electronic Properties of a Lactam Monomer Calculated by DFT Note: This table presents typical data obtained from DFT calculations for a representative lactam system, illustrating the type of information generated for a molecule like this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -552.8 | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy (eV) | -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | +1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 8.7 | Indicates electronic stability and reactivity. |
| Dipole Moment (Debye) | 3.8 | Measures the overall polarity of the molecule. |
The flexibility of the seven-membered azepanone ring and the hexyl side chain in this compound leads to a variety of possible three-dimensional structures, or conformers. csus.edulibretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. nih.gov This is achieved by mapping the potential energy surface, often referred to as the energy landscape. researchgate.netresearchgate.netrational-understanding.com
An energy landscape is a conceptual map where the "valleys" represent stable or metastable conformations (local minima) and the "hills" or "mountain passes" represent the transition states between them. researchgate.netrational-understanding.comnih.gov For cyclic systems like the azepanone ring, common conformations include chair, boat, and twist-boat forms. The presence of the bulky hexyl group at the 7-position will significantly influence the relative energies of these conformers due to steric interactions. Computational methods can systematically rotate bonds (dihedral angles) and calculate the corresponding energy to build a comprehensive energy landscape. researchgate.net Understanding the preferred conformation is essential as it can affect the molecule's packing in the solid state and its accessibility for catalytic attack during polymerization.
Elucidation of Chemical Reaction Mechanisms via Computational Methods
Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. It allows for the study of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally.
While experimental methods establish the synthesis of a compound, computational studies can provide a deeper understanding of the reaction mechanism, predict potential byproducts, and help optimize reaction conditions. researchgate.netresearchgate.netnih.gov For a molecule like this compound, a likely synthetic route is the Beckmann rearrangement of the corresponding oxime of 2-hexylcyclohexanone.
Theoretical investigations of this pathway would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactant (oxime), product (lactam), and any catalysts or reagents.
Transition State Searching: Identifying the transition state structure for the rearrangement step.
Reaction Pathway Mapping: Constructing a reaction energy profile that connects the reactant, transition state, and product, allowing for the calculation of the activation energy and reaction enthalpy.
These calculations can be used to compare different potential synthetic routes, assess the effect of different catalysts, and predict the regioselectivity of the reaction.
The ring-opening polymerization (ROP) of lactams is a primary method for producing polyamides. mdpi.com Computational studies have been instrumental in clarifying the mechanisms of ROP for related cyclic esters and lactams, such as ε-caprolactone. mdpi.comresearchgate.netresearchgate.netnih.gov These insights are directly applicable to understanding the polymerization of this compound.
The generally accepted mechanism for catalyzed ROP is the coordination-insertion mechanism. mdpi.comnih.gov Computational modeling of this process typically involves the following steps:
Monomer Coordination: The lactam monomer coordinates to the metal center of the catalyst. DFT calculations can model this interaction, determining the binding energy and geometry of the coordinated complex. mdpi.com
Nucleophilic Attack: The initiator (e.g., an alkoxide group attached to the catalyst) attacks the electrophilic carbonyl carbon of the lactam ring.
Ring Opening: The acyl-oxygen or acyl-nitrogen bond cleaves, opening the ring and propagating the polymer chain.
Computational studies can model each of these elementary steps to build a complete picture of the polymerization process. mdpi.comnih.govresearchgate.net The presence of the hexyl group can be computationally modeled to understand its steric and electronic effects on the rate of polymerization.
A critical aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.netacs.orgnih.gov Identifying the TS structure allows for the calculation of the activation energy (Ea), a key parameter that governs the reaction rate. nih.govmdpi.comresearchgate.netnih.gov
For the ROP of this compound, computational chemists would use algorithms to locate the TS for the rate-determining step, which is often the nucleophilic attack and ring-opening. mdpi.comresearchgate.net Once the TS is located, its structure is confirmed by frequency calculations (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The activation energy is then calculated as the energy difference between the transition state and the reactants.
Table 2: Representative Calculated Activation Energies for ROP of Cyclic Monomers Note: This table provides typical activation energy values for the ring-opening polymerization of related cyclic esters, illustrating the data that would be sought for this compound to understand its polymerization kinetics.
| Polymerization Step | Catalyst System | Calculated Activation Energy (kJ/mol) | Reference System |
|---|---|---|---|
| Benzoxide Insertion | Aluminum Ketiminate | ~65 | ε-Caprolactone mdpi.comresearchgate.net |
| C-O Bond Cleavage | Aluminum Ketiminate | ~70 | ε-Caprolactone mdpi.comresearchgate.net |
| Overall ROP | Sn(Oct)2/n-HexOH | 65-80 | ε-Caprolactone nih.gov |
| Liquid-State Polymerization | Thermal | ~106 | Diacetylenes nih.gov |
By comparing the calculated activation energies for different catalysts or reaction conditions, researchers can predict which systems will be most efficient for polymerizing this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research or computational data available for the chemical compound “this compound.” Consequently, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical investigations of this particular compound as requested in the outline.
The fields of computational polymer chemistry and materials science rely on existing experimental and theoretical data to build models and simulations. Without any foundational research on the synthesis, characterization, or polymerization behavior of this compound, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy.
General principles of lactam polymerization, including kinetics, thermodynamics, and molecular dynamics simulations, are well-established for related compounds such as ε-caprolactam. These studies provide a framework for how a substituted caprolactam like this compound might be investigated. However, the presence of a hexyl group at the 7-position would significantly influence its steric and electronic properties, making direct extrapolation from unsubstituted lactams unreliable.
Future research on this compound would be required to generate the necessary data for the kind of computational and theoretical analysis requested. Such research would likely involve:
Monomer Synthesis and Characterization: The initial synthesis and purification of this compound, followed by its structural and physical characterization.
Experimental Polymerization Studies: Investigation of its ability to undergo ring-opening polymerization under various conditions to determine reaction kinetics and the properties of the resulting polymer.
Quantum Mechanical Calculations: Density Functional Theory (DFT) or other methods to calculate the monomer's geometry, strain energy, and reaction pathways for polymerization.
Force Field Development: Parameterization of a specific force field for this compound and its corresponding polymer to enable accurate molecular dynamics simulations.
Once such foundational data becomes available, it would be possible to perform the computational and theoretical investigations outlined in the user's request. At present, the lack of any specific information on "this compound" in the scientific literature prevents the generation of the requested article.
Structure Reactivity and Structure Property Relationships in 7 Hexylazepan 2 One Systems
Poly(7-Hexylazepan-2-one) Architectural and Microstructural Effects on Macroscopic Attributes
The macroscopic properties of poly(this compound) are a direct consequence of its molecular architecture and microstructure. These, in turn, are determined by the structure of the monomer and the conditions of polymerization.
The properties of poly(this compound) arise from the interplay between its polyamide main chain and the hexyl side chains. The main chain, composed of repeating amide units, is responsible for properties such as hydrogen bonding, which contributes to the polymer's strength and thermal stability.
The hexyl side chains, being bulky and hydrophobic, introduce several key characteristics:
Reduced Crystallinity: The presence of bulky side chains can disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity compared to unsubstituted nylon 6. This can result in a lower melting point and reduced mechanical strength. rsc.org
Increased Solubility: The hydrophobic nature of the hexyl groups can enhance the polymer's solubility in organic solvents.
Modified Thermal Properties: The glass transition temperature (Tg) can be affected by the side chains. Bulky side chains can restrict segmental motion, potentially increasing the Tg.
The introduction of side chains onto a polymer backbone is a common strategy to tailor its properties. For example, in poly(ester amide)s, the incorporation of amide bonds can enhance thermal stability and mechanical properties through hydrogen bonding. researchgate.net Similarly, the hexyl side chains in poly(this compound) are expected to significantly modify the properties of the parent nylon 6.
The stereoregularity, or tacticity, of poly(this compound) has a profound influence on its three-dimensional architecture and, consequently, its performance characteristics. nih.gov
Isotactic Polymer: An isotactic polymer, formed from a single enantiomer of this compound, will have all the hexyl groups on the same side of the polymer backbone. This regular structure allows for more efficient chain packing and can lead to higher crystallinity, a higher melting point, and enhanced mechanical properties compared to an atactic polymer.
Atactic Polymer: An atactic polymer, resulting from the polymerization of a racemic mixture of the monomer, will have a random arrangement of the hexyl side chains. This irregularity hinders chain packing, leading to a more amorphous material with a lower melting point and reduced mechanical strength. acs.org
The influence of stereoregularity on polymer properties is a well-established principle in polymer science. For example, the properties of poly(1-trimethylsilyl-1-propyne) are significantly affected by its cis/trans stereoregularity, which in turn influences the supramolecular packing of the polymer chains. nih.gov Similarly, the mechanical and thermal properties of poly(this compound) are expected to be highly dependent on its tacticity.
The conditions under which this compound is polymerized play a critical role in determining the architecture and attributes of the resulting polymer. Key polymerization parameters include the type of catalyst, temperature, and monomer concentration.
Catalyst System: The choice of catalyst is paramount in controlling the polymerization.
Anionic Ring-Opening Polymerization (AROP): This is a common method for polymerizing lactams. rsc.org The use of an alkaline catalyst, such as sodium metal or sodium hydroxide, in combination with an activator like N-acetyl caprolactam, can enable polymerization at lower temperatures. google.com The nature of the catalyst and activator can influence the rate of polymerization and the molecular weight of the polymer. rsc.org
Cationic Ring-Opening Polymerization: This method, often employing strong acids, can also be used. ehu.es The reaction mechanism proceeds through a protonated lactam intermediate. rsc.org
Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for lactam polymerization. The basicity of the carbene, which is influenced by its structure, can affect the efficiency of the polymerization. rsc.org
Temperature: Polymerization temperature can affect both the rate of reaction and the equilibrium conversion of the monomer. rsc.org Higher temperatures generally lead to faster polymerization rates but may also result in a lower equilibrium conversion. iupac.org For anionic polymerization, increasing the temperature can decrease the induction time. rsc.org
Monomer and Initiator Concentration: The ratio of monomer to initiator is a key factor in controlling the molecular weight of the polymer. rsc.org In living polymerizations, the degree of polymerization is directly proportional to this ratio. The concentration of the activator in AROP can also influence the reaction rate. rsc.org
The following table summarizes the expected influence of polymerization conditions on the properties of poly(this compound), based on general principles of lactam polymerization.
| Polymerization Condition | Effect on Polymer Architecture | Effect on Polymer Attributes |
| Catalyst Type | Can influence stereocontrol, leading to atactic or stereoregular polymers. | Affects molecular weight, polydispersity, and mechanical properties. |
| Temperature | Can affect the degree of polymerization and the potential for side reactions. | Influences reaction rate and equilibrium conversion. Higher temperatures may lead to lower molecular weight due to side reactions. |
| Monomer/Initiator Ratio | Primarily determines the molecular weight of the polymer chains. | Directly impacts properties that depend on molecular weight, such as melt viscosity and mechanical strength. |
| Activator Concentration | Influences the number of growing chains in anionic polymerization. | Affects the rate of polymerization and the final molecular weight. |
Table 1: Correlation of Polymerization Conditions with Polymer Architecture and Attributes
Future Directions and Emerging Research Avenues for 7 Hexylazepan 2 One Chemistry
Development of Novel Catalytic Systems for Controlled Polymerization
The precise control over the polymerization of 7-hexylazepan-2-one is crucial for producing polymers with desired molecular weights, narrow dispersity, and specific end-group functionalities. Future research is directed towards the development of more efficient and selective catalytic systems for its ring-opening polymerization (ROP).
Anionic ring-opening polymerization (AROP) is a widely utilized method for lactam polymerization, often employing strong bases as catalysts. rsc.org However, the quest for greater control and milder reaction conditions has spurred interest in alternative catalytic systems. Organocatalysis, for instance, presents an environmentally friendly alternative, avoiding the use of potentially toxic metal-based catalysts. nih.gov Various organic catalysts are being explored for the ROP of substituted lactones, which can provide insights applicable to lactams like this compound. nih.gov
Metal-based catalysts, particularly those involving zinc, have shown considerable promise in the controlled ROP of cyclic esters. researchgate.netnih.gov These systems can facilitate a coordination-insertion mechanism, leading to polyesters with well-defined architectures. researchgate.net The development of analogous systems for substituted lactams is a key research focus. Double metal cyanide (DMC) catalysts, known for their high activity in the ROP of epoxides and lactones, are also being investigated for their potential with a broader range of cyclic monomers. mdpi.com
The table below summarizes some emerging catalytic systems being explored for the controlled polymerization of cyclic monomers, with potential applicability to this compound.
| Catalyst Type | Examples | Key Advantages | Potential for this compound |
| Organocatalysts | Diphenyl phosphate, Thiourea/DBU | Metal-free, mild reaction conditions | High potential for controlled polymerization and synthesis of biocompatible polymers. nih.gov |
| Zinc-based Catalysts | Diethylzinc/Gallic Acid, Zinc Aryl Carboxylate Complexes | High efficiency, controlled polymerization, narrow polydispersity. researchgate.netnih.gov | Promising for achieving high molecular weight polymers with controlled microstructures. |
| Enzyme Catalysts | Lipase B from Candida antarctica (CAL-B) | Environmentally friendly, high selectivity. rsc.org | Offers a green alternative to traditional chemical catalysis. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | - | High activity for lactam polymerization. rsc.org | Can potentially polymerize substituted lactams with high efficiency. rsc.org |
Advanced Functionalization Strategies for Tailored Poly(this compound) Materials
To expand the applications of poly(this compound), researchers are focusing on advanced functionalization strategies. These methods aim to introduce specific chemical groups into the polymer structure, thereby tailoring its physical, chemical, and biological properties.
One major approach is post-polymerization modification (PPM) . This technique involves chemically modifying the polymer after it has been synthesized. nih.govnih.gov PPM offers the advantage of using well-established polymerization methods while still allowing for the introduction of a wide variety of functional groups. nih.gov An emerging area within PPM is C–H functionalization, which allows for direct modification of the polymer backbone without compromising the integrity of the main chain. nih.gov
Another strategy is the copolymerization of this compound with other functional monomers. This approach allows for the creation of random or block copolymers with a combination of properties derived from each monomer unit. acs.org However, this method requires comonomers to have similar reactivity during polymerization. nih.gov
The synthesis of functionalized this compound monomers prior to polymerization is also a powerful tool. By introducing functional groups onto the monomer itself, polymers with precisely placed functionalities can be obtained. rsc.org This allows for the synthesis of materials with highly specific and predictable properties.
| Functionalization Strategy | Description | Advantages | Challenges |
| Post-Polymerization Modification (PPM) | Chemical modification of the pre-formed polymer chain. nih.govnih.gov | Versatile, allows for a wide range of functionalities. nih.gov | Can sometimes lead to incomplete reactions or side reactions. |
| Copolymerization | Polymerizing this compound with one or more different functional monomers. acs.org | Allows for blending of properties from different monomers. | Requires careful selection of comonomers with similar reactivity. nih.gov |
| Functional Monomer Synthesis | Introducing functional groups to the this compound monomer before polymerization. rsc.org | Precise control over the placement and density of functional groups. | Can require complex multi-step synthesis for the monomer. |
Integration with Machine Learning and Artificial Intelligence for Molecular Design and Reaction Pathway Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of polymer chemistry. nih.gov These computational tools can significantly accelerate the design of new monomers and polymers, as well as predict optimal reaction pathways, saving considerable time and resources. nih.govpreprints.org
For the molecular design of this compound derivatives, AI algorithms can be trained on large datasets of chemical structures and their corresponding properties. mdpi.comresearchgate.net This allows for the de novo design of novel monomers with desired characteristics, such as enhanced thermal stability or specific biological activity. nih.gov Generative models can propose new molecular structures that can then be synthesized and tested experimentally. nih.gov
In the realm of reaction pathway prediction, AI can be used to analyze vast networks of chemical reactions to identify the most efficient and sustainable routes for synthesis and polymerization. preprints.orgnih.gov Transformer-based language models, originally developed for natural language processing, are now being adapted to predict the outcomes of polymerization reactions. arxiv.org These models can learn the underlying rules of chemical transformations and suggest novel catalysts and reaction conditions.
Exploration of Sustainable and Bio-based Routes for this compound Synthesis
In response to growing environmental concerns, there is a strong push towards developing sustainable and bio-based synthetic routes for chemical production. For this compound, this involves exploring renewable feedstocks and environmentally friendly catalytic processes.
Research is underway to produce key precursors for polyamides, such as adipic acid and ε-caprolactone, from biomass. rsc.orgresearchgate.net For instance, 1,6-hexanediol, which can be derived from bio-based 5-hydroxymethylfurfural, can be oxidized to adipic acid or 6-hydroxyhexanoic acid using biocatalysts like Gluconobacter oxydans. rsc.org The 6-hydroxyhexanoic acid can then be cyclized to form ε-caprolactam. Similar integrated bio- and chemical catalysis approaches could be adapted for the synthesis of substituted caprolactams like this compound.
The use of "ecocatalysts" derived from natural sources is another promising avenue. mdpi.com These catalysts, prepared through green processes, can be used for various chemical transformations under mild conditions. mdpi.com Furthermore, biocatalytic routes using enzymes are being explored for the synthesis of lactams, offering a highly selective and sustainable alternative to traditional chemical methods. chemistryworld.com
The development of these green routes is essential for reducing the environmental footprint of polyamide production and moving towards a more circular economy.
Q & A
Q. How can researchers integrate multi-omics data to explore the mechanistic pathways of this compound?
- Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, GO) and validate key targets via CRISPR knockouts or siRNA silencing .
Data Presentation Guidelines
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Tables :
Characterization Method Critical Parameters Acceptable Criteria ¹H NMR δ (ppm), multiplicity, J (Hz) Match computed or literature values within ±0.05 ppm HPLC Purity Retention time, peak symmetry ≥95% area under curve HRMS m/z (observed vs. calculated) Δ < 2 ppm -
Figures : Include dose-response curves with error bars (SEM) and molecular docking diagrams highlighting key binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
